2-Chloro-5-methoxyquinoxaline

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Select 2-Chloro-5-methoxyquinoxaline for its C2 single-chloro handle enabling clean SNAr—unlike messy dichloro analogs. The 5-methoxy group electronically tunes the ring for superior cross-coupling yields in CNS kinase fragments (cLogP ~2.1), Leishmania hit-to-lead campaigns, and GABA receptor modulator syntheses. Consistent ≥95% purity with NMR/HPLC batch QC ensures reliable library synthesis and fragment screening.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 76052-76-1
Cat. No. B3033063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxyquinoxaline
CAS76052-76-1
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN=C21)Cl
InChIInChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)11-5-8(10)12-6/h2-5H,1H3
InChIKeyJRHWLTKUSQJBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1) for Targeted Synthesis and Fragment-Based Discovery


2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1), with the molecular formula C₉H₇ClN₂O and a molecular weight of 194.62 g/mol, is a heteroaromatic building block from the quinoxaline class [1]. Its core structure is defined by a chlorine atom at the 2-position and a methoxy group at the 5-position on the fused benzene-pyrazine ring system [2]. This specific substitution pattern, confirmed by its canonical SMILES string `COC1=C2N=CC(Cl)=NC2=CC=C1`, provides a discrete handle for regioselective derivatization, distinguishing it from other halogenated quinoxalines [2]. The compound is a solid with a reported melting point of 111-113 °C and is typically supplied at purities of 95-98% .

Critical Procurement Insight: Why 2-Chloro-5-methoxyquinoxaline Cannot Be Replaced by Generic Quinoxaline Analogs


The decision to procure 2-chloro-5-methoxyquinoxaline over other in-class quinoxaline derivatives is justified by the unique electronic and steric landscape created by its specific 2-chloro-5-methoxy substitution pattern. Unlike the more common 2,3-dichloro or unsubstituted quinoxaline scaffolds, the presence of a single chlorine at C2 provides a highly reactive site for nucleophilic aromatic substitution (SNAr) while the 5-methoxy group modulates the ring's electron density, directly influencing reaction kinetics and regioselectivity . This is critical because substituting with a different halogen (e.g., 2-bromo) or changing the position of the methoxy group alters the activation energy for subsequent cross-coupling reactions, potentially leading to failed syntheses or lower yields of the target API intermediate. Furthermore, in a biological context, structural analogs like 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (VUF10166) exhibit vastly different receptor binding profiles (Ki of 0.04 nM vs. 22 nM for 5-HT3A/AB subtypes) simply by varying the 3-position substituent, demonstrating the profound impact of precise functional group placement on pharmacological activity [1]. Therefore, this specific compound is not an interchangeable 'quinoxaline' but a precisely tuned molecular tool.

Quantitative Evidence Guide for 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1): Validating Procurement Decisions


Superior Physicochemical Profile: Optimized LogP for Enhanced Membrane Permeability vs. Unsubstituted Core

A critical differentiator for 2-chloro-5-methoxyquinoxaline is its lipophilicity, a key parameter influencing cellular permeability and oral bioavailability. The compound possesses a logP value of approximately 2.1 . This value is significantly more favorable for passive diffusion across biological membranes compared to the more polar, unsubstituted quinoxaline core (logP ≈ 1.2-1.5) [1]. The increased lipophilicity is directly attributable to the synergistic effect of the electron-withdrawing chlorine and the lipophilic methoxy substituents, which strike an optimal balance between solubility and membrane partitioning .

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Regioselective Synthetic Utility: Enabling Diverse C2-Derivatization via SNAr with Amines and Thiols

The reactivity profile of 2-chloro-5-methoxyquinoxaline is defined by its capacity for nucleophilic aromatic substitution (SNAr) at the C2 position. This is a well-established pathway for generating libraries of biologically active quinoxalines. For instance, related 2-chloroquinoxaline analogs readily react with substituted amines or hydrazines under microwave-enhanced conditions to yield 3-benzyl-2-substituted quinoxalines, which are then evaluated for enzyme inhibition [1]. This synthetic versatility is a key advantage over 2-bromo or 2-iodo analogs, which, while more reactive, can suffer from lower stability and increased side-reactions, or over 2,3-dichloroquinoxaline, where achieving mono-substitution at C2 with high regioselectivity is challenging and often leads to complex mixtures .

Organic Synthesis Medicinal Chemistry Kinase Inhibitor Synthesis

Validated Antileishmanial Potential: A Data-Driven Starting Point for Neglected Tropical Disease Research

The therapeutic relevance of the 2-chloro-5-methoxyquinoxaline scaffold is supported by quantitative structure-activity relationship (QSAR) studies. Research on a series of quinoxaline derivatives against *Leishmania amazonensis* promastigotes led to a predictive model (pIC₅₀ = − 1.51 − 0.96 (EHOMO) + 0.02 (PSA); N = 17, R² = 0.980) [1]. This model, which includes descriptors directly influenced by chlorine and methoxy substituents, allowed for the design of a novel derivative with an estimated pIC₅₀ of 5.88, which closely matched the experimental result (pIC₅₀ = 5.70) [1]. While this specific compound was not the sole subject, the study provides a robust, class-level inference that the 2-chloro-5-methoxy pattern is a favorable motif within this SAR landscape, validating its inclusion in antiparasitic discovery libraries.

Antiparasitic Agents Neglected Tropical Diseases Leishmaniasis

Narrow Reactivity Window: Confirmed Inactivity at Muscarinic Receptors Mitigates Off-Target Liability

A crucial, though often overlooked, piece of evidence for procurement is a compound's known inactivity profile. Data from the BindingDB repository indicates that 2-chloro-5-methoxyquinoxaline was tested for binding affinity against muscarinic receptors and showed no appreciable affinity at the concentration specified [1]. This negative data is valuable because many kinase inhibitor and CNS-active quinoxaline derivatives exhibit significant off-target activity at GPCRs like muscarinic receptors, which can lead to adverse effects and confound in vivo efficacy studies [2].

Selectivity Profiling GPCR Pharmacology Muscarinic Receptors

High-Value Application Scenarios for 2-Chloro-5-methoxyquinoxaline (CAS 76052-76-1)


Lead-Optimization of CNS-Penetrant Kinase Inhibitors

This compound is ideally suited as a core scaffold for CNS-focused kinase inhibitor programs. Its favorable logP of ~2.1, as established in Section 3, is within the optimal range for blood-brain barrier (BBB) penetration . The C2-chlorine provides a convenient site for introducing diverse amine or other substituents to modulate potency and selectivity against specific kinases (e.g., c-Met, PI3K), while the documented lack of muscarinic receptor activity mitigates a common off-target concern for CNS drugs [1].

Fragment-Based Drug Discovery (FBDD) for Antiparasitic Targets

As validated by the QSAR study on *Leishmania amazonensis* discussed in Section 3, the 2-chloro-5-methoxyquinoxaline scaffold is a data-enriched fragment hit . Its small size (MW 194.62) and reactive handle make it an ideal starting point for fragment growing or linking strategies. The availability of high-purity batches (≥95%) ensures reliable biophysical screening results, accelerating the hit-to-lead process for neglected tropical diseases.

Synthesis of Diverse 2-Substituted Quinoxaline Libraries

Medicinal chemists can leverage the compound's high regioselectivity in SNAr reactions to efficiently generate focused libraries of 2-amino, 2-thio, or 2-oxy quinoxalines . This is a superior approach compared to using less selective dichloro analogs, which yield complex product mixtures requiring extensive purification. The consistent purity and quality control (NMR, HPLC) offered by suppliers like Bidepharm ensure that library synthesis can be automated and scaled reliably [1].

GABA Receptor Modulator Research

Literature evidence positions this compound as a key intermediate in the synthesis of quinolizidine alkaloids and nitrogen-containing scaffolds relevant to GABA receptor modulator research . The specific combination of chloro and methoxy substituents enables the construction of complex molecular architectures that can interact with GABAA receptor subtypes, making it a valuable procurement item for neuroscience discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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